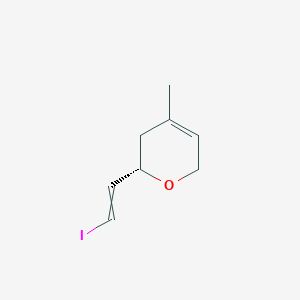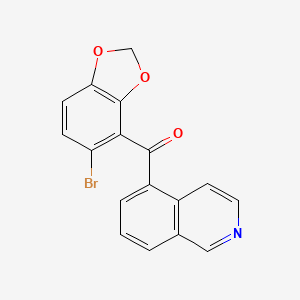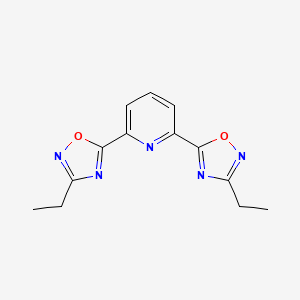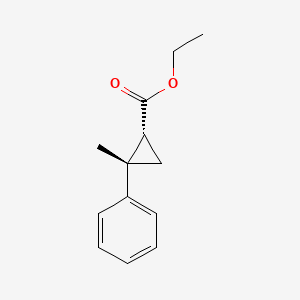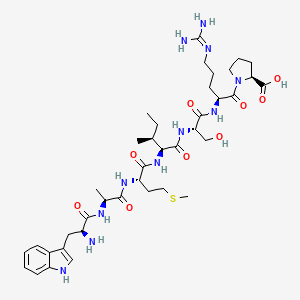
L-Tryptophyl-L-alanyl-L-methionyl-L-isoleucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Tryptophyl-L-alanyl-L-methionyl-L-isoleucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline is a synthetic peptide composed of a sequence of amino acids. Peptides like this one are often studied for their potential biological activities and therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of peptides typically involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The process generally includes:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling Reaction: The activated amino acids are coupled to the growing peptide chain anchored to a solid resin.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency, yield, and purity, and may include automated synthesizers and high-performance liquid chromatography (HPLC) for purification.
Analyse Chemischer Reaktionen
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Mutagenic primers and DNA polymerase for site-directed mutagenesis.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiol groups.
Substitution: Peptides with altered amino acid sequences.
Wissenschaftliche Forschungsanwendungen
Chemistry: As building blocks for more complex molecules.
Biology: As tools for studying protein-protein interactions and signaling pathways.
Medicine: As potential therapeutic agents for diseases such as cancer, diabetes, and infectious diseases.
Industry: As components in cosmetics, food additives, and agricultural products.
Wirkmechanismus
The mechanism of action of peptides depends on their specific sequence and structure. They may interact with molecular targets such as:
Receptors: Binding to cell surface receptors to modulate signaling pathways.
Enzymes: Inhibiting or activating enzymes involved in metabolic processes.
Ion Channels: Modulating the activity of ion channels to affect cellular excitability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Tryptophyl-L-alanyl-L-methionyl-L-isoleucyl-L-seryl-L-ornithyl-L-proline: A similar peptide without the diaminomethylidene modification.
L-Tryptophyl-L-alanyl-L-methionyl-L-isoleucyl-L-seryl-L-lysyl-L-proline: A peptide with lysine instead of ornithine.
Uniqueness
L-Tryptophyl-L-alanyl-L-methionyl-L-isoleucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline is unique due to the presence of the diaminomethylidene modification on the ornithine residue, which may confer specific biological activities or stability properties.
Eigenschaften
CAS-Nummer |
403984-05-4 |
|---|---|
Molekularformel |
C39H61N11O9S |
Molekulargewicht |
860.0 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C39H61N11O9S/c1-5-21(2)31(36(56)48-29(20-51)35(55)47-28(12-8-15-43-39(41)42)37(57)50-16-9-13-30(50)38(58)59)49-34(54)27(14-17-60-4)46-32(52)22(3)45-33(53)25(40)18-23-19-44-26-11-7-6-10-24(23)26/h6-7,10-11,19,21-22,25,27-31,44,51H,5,8-9,12-18,20,40H2,1-4H3,(H,45,53)(H,46,52)(H,47,55)(H,48,56)(H,49,54)(H,58,59)(H4,41,42,43)/t21-,22-,25-,27-,28-,29-,30-,31-/m0/s1 |
InChI-Schlüssel |
ZNTFSEMOATXDTN-QGQDSTRHSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



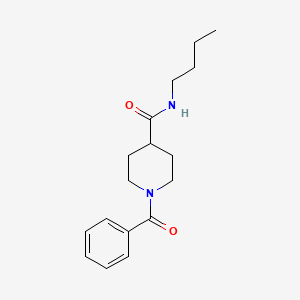
![3,9-Dimethylpyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14234316.png)
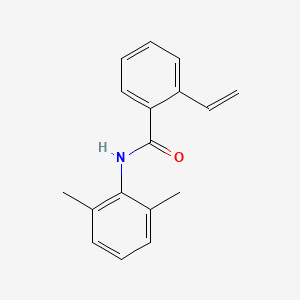
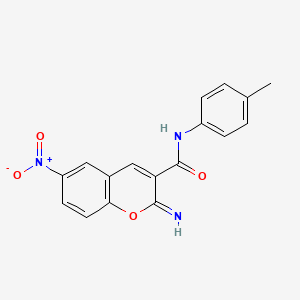
![1,2,4,6,8,9-Hexabromodibenzo[b,d]furan](/img/structure/B14234334.png)
![2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile](/img/structure/B14234349.png)
![Bicyclo[3.2.1]oct-3-en-2-one, 6-(methoxymethoxy)-, (1R,5R,6R)-](/img/structure/B14234350.png)
![Benzoic acid;[3-[(10-propylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14234353.png)

